molecular formula C14H14BrNO3 B12565036 2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid CAS No. 188893-41-6

2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid

Cat. No.: B12565036
CAS No.: 188893-41-6
M. Wt: 324.17 g/mol
InChI Key: QSPVIXCACDVOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C14H16BrNO3 It is characterized by the presence of a bromophenyl group attached to a carbamoyl moiety, which is further connected to a cyclohexene ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid typically involves the reaction of 4-bromoaniline with cyclohex-1-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then subjected to further purification steps to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-1-ene-1,2-dicarboxylic acid, while reduction could produce cyclohex-1-ene-1-carboxamide.

Scientific Research Applications

2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
  • 2-[(4-Methylphenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
  • 2-[(4-Fluorophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid

Uniqueness

2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens or substituents. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

188893-41-6

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

2-[(4-bromophenyl)carbamoyl]cyclohexene-1-carboxylic acid

InChI

InChI=1S/C14H14BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8H,1-4H2,(H,16,17)(H,18,19)

InChI Key

QSPVIXCACDVOPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.